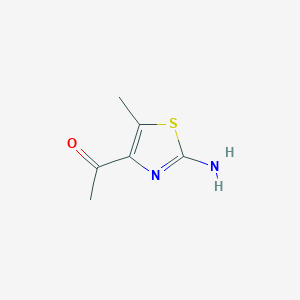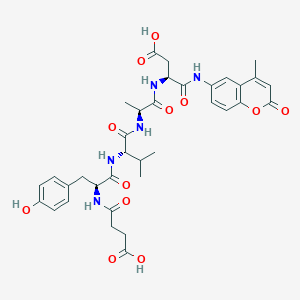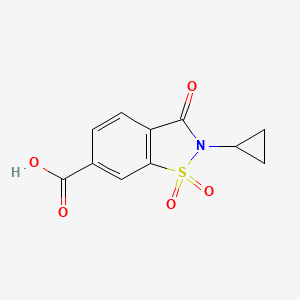![molecular formula C9H12N4 B1517010 3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1082428-28-1](/img/structure/B1517010.png)
3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Vue d'ensemble
Description
“3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is a chemical compound that belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These compounds have been synthesized as potential antiviral and antimicrobial agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Molecular Structure Analysis
The molecular structure of “3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is characterized by the presence of a [1,2,4]triazolo[4,3-a]quinoxaline nucleus .
Applications De Recherche Scientifique
Anticancer Activity
Compounds with a similar structure have shown promising anticancer activity . They have been found to have a profound importance in drug design, discovery, and development .
Antimicrobial Activity
Triazolo derivatives have been synthesized and evaluated for their antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Analgesic and Anti-inflammatory Activity
These compounds have been found to exhibit analgesic and anti-inflammatory activities . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs .
Antioxidant Activity
Triazolo derivatives have also been found to exhibit antioxidant activity . This suggests their potential use in the treatment of diseases caused by oxidative stress .
Antiviral Activity
These compounds have shown antiviral properties, making them potential candidates for the development of new antiviral drugs .
Enzyme Inhibitors
Triazolo derivatives have been found to inhibit various enzymes, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors . This suggests their potential use in the treatment of diseases related to these enzymes .
Antitubercular Agents
These compounds have also been found to act as antitubercular agents . This suggests their potential use in the treatment of tuberculosis .
Treatment of Cardiovascular Disorders
Compounds with a similar structure have been utilized in the treatment of cardiovascular disorders . This suggests the potential use of “3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine” in the treatment of such disorders .
Orientations Futures
The future directions for the research on [1,2,4]triazolo[4,3-a]quinoxaline derivatives include further exploration of their antimicrobial and antiviral properties . Additionally, these compounds may be useful as templates for future design, optimization, and investigation to produce more potent anticancer analogs .
Propriétés
IUPAC Name |
3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-6(2)9-12-11-8-4-3-7(10)5-13(8)9/h3-6H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESOADRTXNTDHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401200590 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridin-6-amine, 3-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401200590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
CAS RN |
1082428-28-1 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridin-6-amine, 3-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082428-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridin-6-amine, 3-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401200590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Allyloxy)-5-chlorophenyl]methanol](/img/structure/B1516927.png)
![2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1516928.png)
![1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B1516929.png)








![Thieno[3,2-c]pyridin-4-ylhydrazine](/img/structure/B1516956.png)

